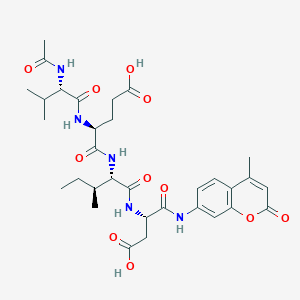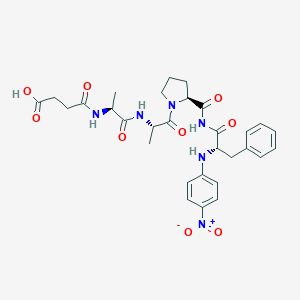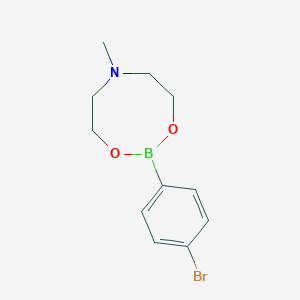
6-Mercapto-1-hexanol
Descripción general
Descripción
6-Mercapto-1-hexanol (MCH) is a chemical compound with the linear formula HS(CH2)6OH . It forms a self-assembled monolayer (SAM) with identically represented C6 spacer . MCH is a tool for surface coating that enables blocking of active sites and non-specific absorption .
Synthesis Analysis
The synthesis of 6-Mercaptohexan-1-ol can be achieved from 6-Bromo-1-hexanol .Molecular Structure Analysis
The molecular weight of 6-Mercapto-1-hexanol is 134.24 g/mol . The compound’s structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
6-Mercapto-1-hexanol has been analyzed using techniques such as NMR, FTIR, and MS (GC) .Physical And Chemical Properties Analysis
6-Mercapto-1-hexanol is a light yellow clear liquid with a stench . It has a refractive index of 1.486 (lit.) and a boiling point of 225 °C (lit.) . The density of the compound is 0.981 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 6-Mercapto-1-hexanol Applications
Synthesis Reagent: 6-Mercapto-1-hexanol (6-MH) is utilized as a reagent in the synthesis of various compounds, playing a crucial role in the formation of complex molecules for research and development purposes.
Protein Stabilization: It acts as a stabilizing agent for proteins, which is essential in maintaining the structure and function of proteins during experiments and storage.
Biochemical Process Study Tool: 6-MH serves as a tool to study biochemical processes, providing insights into the intricate mechanisms within biological systems.
Drug Mechanism Investigation: Researchers use 6-MH in laboratory experiments to study the mechanism of action of drugs, helping to elucidate how drugs interact with cells and organisms.
Cheese Variety Differentiation Sensor: Coated on a piezoelectric crystal, 6-MH is used in the fabrication of chemical sensors that can differentiate between cheese varieties, showcasing its application in food technology .
Bio-sensing Applications: Self-assembled monolayers of 6-MH on gold surfaces are employed for bio-sensing applications, demonstrating its versatility in sensor technology .
Aptasensor Development: This compound is also used for surface modification of gold-polyaniline (Au-PANI) nanocomposites in the development of aptamer-based biosensors (aptasensors), highlighting its role in advanced sensor design .
DNA Monolayer Formation: In the field of molecular biology, 6-MH is part of the immobilization procedure for forming self-assembled DNA monolayers on gold surfaces, which is critical for various genetic analysis techniques .
Mecanismo De Acción
Target of Action
6-Mercapto-1-hexanol (MCH) primarily targets gold surfaces and is used as a tool for surface coating . It enables the blocking of active sites and non-specific absorption .
Mode of Action
MCH forms a self-assembled monolayer (SAM) with identically represented C6 spacer . This SAM formation allows MCH to interact with its targets, i.e., gold surfaces, and bring about changes in their properties .
Biochemical Pathways
It has been noted that it can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor . This suggests that MCH may have an impact on various biochemical pathways through its inhibitory action.
Result of Action
The primary result of MCH’s action is the formation of a self-assembled monolayer on gold surfaces . This monolayer can block active sites and prevent non-specific absorption . It can also be further functionalized with various groups even when attached to gold nanoclusters .
Action Environment
The action of MCH can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which MCH is used can significantly influence its action, efficacy, and stability.
Safety and Hazards
Vapors of 6-Mercapto-1-hexanol are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of contact, it is advised to wash off with soap and plenty of water .
Direcciones Futuras
6-Mercapto-1-hexanol can be used to produce hydrophilic SAMs . The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoclusters . This compound is used as a chemical linker for anchoring biological molecules to gold surfaces .
Propiedades
IUPAC Name |
6-sulfanylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZAJZLUKVKCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339932 | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercapto-1-hexanol | |
CAS RN |
1633-78-9 | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Mercapto-1-hexanol interact with gold surfaces?
A1: 6-Mercapto-1-hexanol forms stable, self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur bond. [, ] The thiol group (-SH) of the molecule chemisorbs onto the gold surface, while the alkyl chain points outward, creating a well-ordered monolayer. [, ]
Q2: What are the downstream effects of 6-Mercapto-1-hexanol SAMs on gold surfaces?
A2: 6-Mercapto-1-hexanol SAMs effectively passivate the gold surface, reducing non-specific adsorption of biomolecules and other species. [, ] This property makes them invaluable in the development of biosensors and other surface-sensitive analytical techniques. [, ]
Q3: Can the density of 6-Mercapto-1-hexanol SAMs be controlled?
A3: Yes, the density of 6-Mercapto-1-hexanol SAMs can be controlled by adjusting the concentration of 6-Mercapto-1-hexanol in the deposition solution and the deposition time. [] Co-assembly with other thiolated molecules, such as DNA probes, allows for the creation of mixed SAMs with tunable surface properties. [, ]
Q4: What is the molecular formula and weight of 6-Mercapto-1-hexanol?
A4: The molecular formula of 6-Mercapto-1-hexanol is C6H14OS, and its molecular weight is 134.25 g/mol. []
Q5: What spectroscopic techniques are used to characterize 6-Mercapto-1-hexanol?
A5: 6-Mercapto-1-hexanol can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, ] These techniques provide information about the molecule's structure, functional groups, and its interaction with the gold surface.
Q6: Does 6-Mercapto-1-hexanol exhibit any catalytic properties?
A6: While 6-Mercapto-1-hexanol itself is not known for its catalytic properties, it plays a crucial role in facilitating electron transfer processes in electrochemical sensors. [, ] The presence of the hydroxyl group (-OH) can influence the electron transfer kinetics at the electrode surface.
Q7: What are the typical applications of 6-Mercapto-1-hexanol in biosensor development?
A7: 6-Mercapto-1-hexanol is frequently used in biosensor development for:
- Passivation of electrode surfaces: Reducing non-specific adsorption and improving signal-to-noise ratio. [, ]
- Controlling probe density: Co-assembly with thiolated DNA probes to optimize probe spacing and hybridization efficiency. [, ]
- Enhancing sensor stability: Improving the stability and shelf-life of biosensors. []
Q8: How is computational chemistry used to study 6-Mercapto-1-hexanol SAMs?
A8: Computational methods like molecular dynamics simulations and density functional theory (DFT) calculations are used to study the structure, stability, and electron transfer properties of 6-Mercapto-1-hexanol SAMs. [, ] These simulations provide valuable insights into the molecular-level interactions within the SAM and its interface with the surrounding environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)






